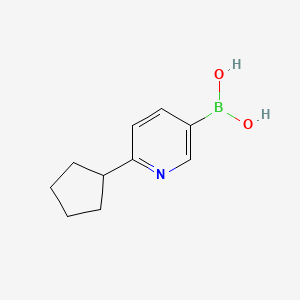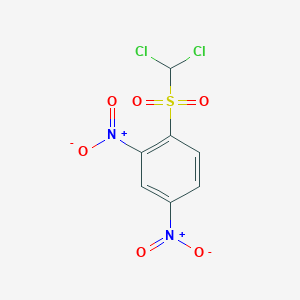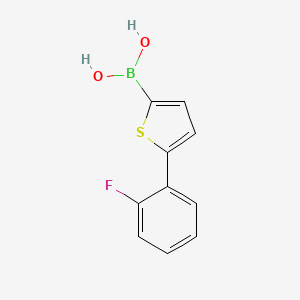![molecular formula C13H16BrNO B14082174 N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide CAS No. 286442-93-1](/img/structure/B14082174.png)
N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutanecarboxamides.
Scientific Research Applications
Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- has several scientific research applications :
Chemistry: Used in the study of molecular force fields and reaction mechanisms.
Biology: Investigated for its potential interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutanecarboxamide, N-(4-bromophenyl)-
- Cyclobutanecarboxamide, N-(4-chlorophenyl)-
- Cyclobutanecarboxamide, N-(4-fluorophenyl)-
Uniqueness
Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- is unique due to its specific structural configuration and the presence of the bromophenyl group. This structural feature can influence its reactivity, binding affinity, and overall properties, distinguishing it from other similar compounds.
Properties
CAS No. |
286442-93-1 |
|---|---|
Molecular Formula |
C13H16BrNO |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C13H16BrNO/c1-9(10-5-7-12(14)8-6-10)15-13(16)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,15,16)/t9-/m1/s1 |
InChI Key |
ZKVJJEODNIPOPE-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)NC(=O)C2CCC2 |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


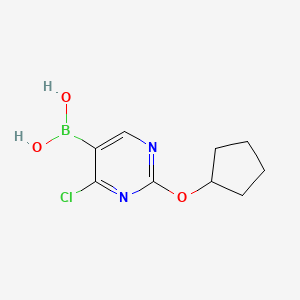
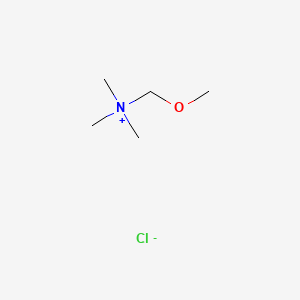


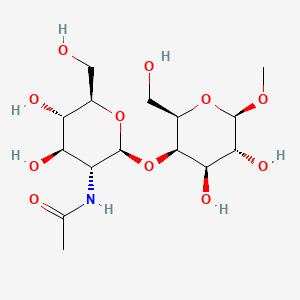
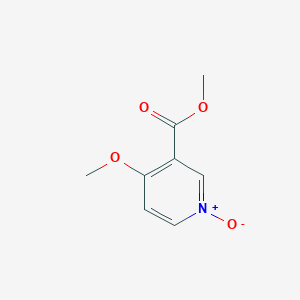
![1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082114.png)
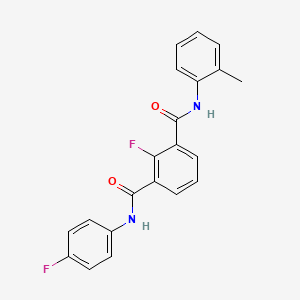


![Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-](/img/structure/B14082153.png)
